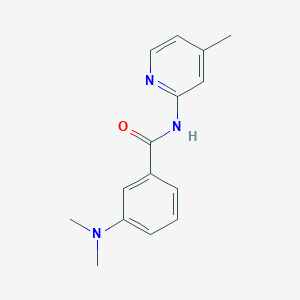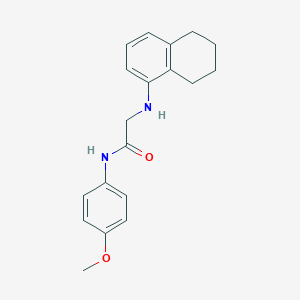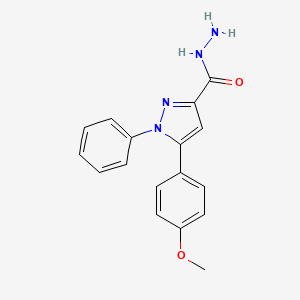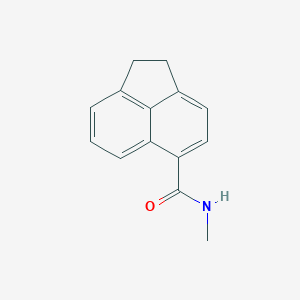
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXAA was first synthesized in the 1980s, and since then, it has been studied extensively for its anti-tumor and anti-angiogenic properties.
作用机制
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide works by binding to the vascular endothelial growth factor receptor 2 (VEGFR2) on the surface of tumor blood vessels. This binding induces the production of cytokines such as TNF-α and IFN-α, which in turn activate the immune system to attack the tumor. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which activate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize and purify in large quantities. Additionally, 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has not yet been approved for clinical use, which means that its potential therapeutic applications are still being explored.
未来方向
There are several future directions for research on 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide, which would enable larger quantities to be produced for clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide treatment. Additionally, researchers are exploring the use of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
合成方法
The synthesis of 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-aminopyridine with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol.
科学研究应用
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been extensively studied for its anti-tumor and anti-angiogenic properties. It works by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which in turn stimulate the immune system to attack cancer cells. 3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide has been shown to be effective against a wide range of tumors, including melanoma, lung cancer, and breast cancer.
属性
IUPAC Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-7-8-16-14(9-11)17-15(19)12-5-4-6-13(10-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXEYFKAPUEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(4-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)

![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)

![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
![[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)

